

# XmAb808: A Technical Guide to the B7-H3 x CD28 Bispecific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | T-808   |           |
| Cat. No.:            | B611110 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

XmAb808 is an investigational bispecific antibody developed by Xencor that targets the tumor-associated antigen B7-H3 and the T-cell co-stimulatory receptor CD28.[1][2] It is engineered with Xencor's proprietary XmAb® 2+1 format, featuring two binding domains for B7-H3 and one for CD28. This design aims to provide conditional co-stimulation to T cells, selectively activating them within the tumor microenvironment while avoiding systemic, non-specific T-cell activation. [1]

### **Mechanism of Action**

Optimal T-cell activation requires two signals: Signal 1, initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by MHC molecules, and Signal 2, a co-stimulatory signal most commonly delivered through the interaction of CD28 on the T cell with its ligands (CD80/CD86) on antigen-presenting cells.[1] Tumor cells, however, typically lack these co-stimulatory ligands, leading to a suboptimal anti-tumor T-cell response or even T-cell anergy.

XmAb808 is designed to overcome this limitation by providing a potent, tumor-selective Signal 2. Its dual B7-H3 binding domains allow for high-avidity binding to tumor cells expressing B7-H3, a protein broadly overexpressed on various solid tumors.[2] This binding localizes the antibody to the tumor. The monovalent CD28 binding domain then engages with CD28 on nearby T cells. This bridging of a tumor cell and a T cell by XmAb808 facilitates a potent co-



stimulatory signal, but only in the presence of B7-H3-expressing tumor cells, thus minimizing the risk of systemic toxicities associated with non-specific CD28 agonism.[1][3]



#### Click to download full resolution via product page

Caption: XmAb808 facilitates T-cell activation by bridging B7-H3 on tumor cells with CD28 on T cells.

## Signaling Pathways B7-H3 Signaling in Cancer

The precise signaling mechanism of B7-H3 in cancer cells is still under investigation, but it is known to play a role in tumor progression through various non-immunological functions.[2] B7-H3 has been implicated in promoting tumor cell growth, migration, and invasion, as well as inhibiting apoptosis.[2] Its overexpression is associated with poor prognosis in several cancer types.





B7-H3 Signaling in Cancer

Click to download full resolution via product page

Caption: B7-H3 is believed to promote tumor progression through intracellular signaling pathways.

## **CD28 Co-stimulatory Signaling**

Upon engagement by its ligands or a co-stimulatory agent like XmAb808, CD28 initiates a signaling cascade that synergizes with the signal from the TCR. This leads to the activation of key downstream pathways, including the PI3K-Akt and NF-κB pathways, resulting in enhanced T-cell proliferation, survival, and cytokine production.





CD28 Co-stimulatory Signaling Pathway

Click to download full resolution via product page

Caption: CD28 engagement by XmAb808 activates downstream signaling for enhanced T-cell function.

## Preclinical Data In Vitro Studies

A series of in vitro experiments were conducted to evaluate the activity and selectivity of XmAb808.



Table 1: Binding Affinity of XmAb808 to B7-H3 Expressing Cells

| Cell Line | B7-H3 Expression | EC50 (ng/mL) |
|-----------|------------------|--------------|
| A431      | High             | 184          |
| 22Rv1     | Moderate         | 144          |
| HEK293    | High             | 202          |
| LOX-IMVI  | Negative         | No Binding   |

Data from a study cited in a PubMed Central article.[4]

Table 2: XmAb808-Mediated T-Cell Activation and Cytokine Release

| Condition                                   | Fold Increase in IL-2 | Fold Increase in IFNy |
|---------------------------------------------|-----------------------|-----------------------|
| XmAb808 + B7-H3+ Target<br>Cells + Signal 1 | Significant           | Significant           |
| XmAb808 alone (immobilized)                 | 36                    | 1048                  |
| TGN1412 (superagonist anti-                 | 36                    | 1048                  |

Data from a study cited in a PubMed Central article, showing that while immobilized XmAb808 can stimulate cytokine release, in solution with target cells, it requires B7-H3 engagement.[5]

## **In Vivo Studies**

In vivo studies in mouse xenograft models demonstrated the anti-tumor activity of XmAb808, particularly in combination with other immunotherapies.

Table 3: In Vivo Anti-Tumor Activity of XmAb808



| Treatment Group                     | Tumor Model                | Outcome                 |
|-------------------------------------|----------------------------|-------------------------|
| XmAb808 + EpCAM x CD3<br>bispecific | Pancreatic tumor xenograft | Suppressed tumor growth |
| XmAb808 + anti-PD-1 antibody        | Breast tumor xenograft     | Suppressed tumor growth |

Data from a study cited in a PubMed Central article.[5]

# Experimental Protocols In Vitro T-Cell Activation Assay

This assay measures the ability of XmAb808 to co-stimulate T cells in the presence of B7-H3-expressing target cells.

#### Cell Culture:

- Target cells (e.g., 22Rv1 prostate cancer cells) are cultured to logarithmic growth phase.
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

#### Co-culture Setup:

- Target cells are seeded in 96-well plates.
- To provide Signal 1, target cells can be engineered to express a surface anti-CD3 antibody, or a soluble anti-CD3 antibody is added to the co-culture.
- PBMCs are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
- XmAb808 is added at various concentrations.

#### Incubation:

- The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.
- Endpoint Analysis:

## Foundational & Exploratory





- Cytokine Release: Supernatants are collected, and the concentrations of IL-2 and IFNy are measured by ELISA or other immunoassays.
- T-Cell Activation Markers: T cells are stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyzed by flow cytometry.
- T-Cell Proliferation: T cells are labeled with a proliferation dye (e.g., CFSE) before coculture, and dye dilution is measured by flow cytometry.
- Survival Factors: Expression of anti-apoptotic proteins like Bcl-xL in T cells is measured by intracellular staining and flow cytometry.





In Vitro T-Cell Activation Assay Workflow

Click to download full resolution via product page

Caption: Workflow for assessing XmAb808-mediated T-cell activation in vitro.

## In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of XmAb808 in a living organism.

Animal Model:



- Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.
- Tumor Implantation:
  - Human tumor cells (e.g., 22Rv1) are implanted subcutaneously or orthotopically into the mice.
  - Tumors are allowed to grow to a palpable size.
- Humanization:
  - Mice are engrafted with human PBMCs to reconstitute a human immune system.
- Treatment:
  - Once tumors are established, mice are randomized into treatment groups.
  - XmAb808 is administered intravenously or intraperitoneally at specified doses and schedules.
  - Control groups may receive a vehicle or an isotype control antibody.
  - Combination therapy groups may receive XmAb808 with other agents like anti-PD-1 antibodies.[5]
- Monitoring and Endpoint:
  - Tumor volume is measured regularly using calipers.
  - Animal body weight and general health are monitored.
  - At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

## **Clinical Development**

XmAb808 is currently being evaluated in a Phase 1 clinical trial (NCT05585034) in patients with advanced solid tumors.[7] The study is designed to assess the safety, tolerability,



pharmacokinetics, and preliminary anti-tumor activity of XmAb808 in combination with the anti-PD-1 antibody pembrolizumab.[3]

### Conclusion

XmAb808 represents a novel approach to cancer immunotherapy by providing a tumor-selective co-stimulatory signal to T cells. Its 2+1 bispecific design targeting B7-H3 and CD28 has demonstrated promising preclinical activity, supporting its further clinical development. By enhancing T-cell activation specifically within the tumor microenvironment, XmAb808 has the potential to improve the efficacy of other immunotherapies and offer a new treatment option for patients with a wide range of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. xencor.com [xencor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A B7-H3—Targeted CD28 Bispecific Antibody Enhances the Activity of Anti–PD-1 and CD3 T-cell Engager Immunotherapies PMC [pmc.ncbi.nlm.nih.gov]
- 7. XmAb808 / Xencor [delta.larvol.com]
- To cite this document: BenchChem. [XmAb808: A Technical Guide to the B7-H3 x CD28 Bispecific Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611110#b7-h3-x-cd28-bispecific-antibody-xmab808-explained]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com